molecular formula C17H18ClN7O B6436037 5-chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine CAS No. 2548999-82-0

5-chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine

Cat. No.: B6436037
CAS No.: 2548999-82-0
M. Wt: 371.8 g/mol
InChI Key: GTJUBVIVPQFNCJ-UHFFFAOYSA-N
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Description

5-Chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and a pyrrolidine-linked triazolopyridazine moiety. The pyrrolidine spacer introduces conformational flexibility, which could influence interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name

6-[[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O/c18-13-7-19-17(20-8-13)24-6-5-11(9-24)10-26-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJUBVIVPQFNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine typically involves multi-step synthetic routes. These often start with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine ring, and finally, the attachment of the 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group through various coupling reactions. Industrial production methods optimize these reactions for scalability, incorporating efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound's mechanism of action is often studied through its interactions with molecular targets such as enzymes or receptors. It operates by binding to these targets, thereby modulating their activity. The specific pathways involved can vary, but the compound generally influences key biological processes through this binding interaction, altering cellular responses and biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences in Triazolo-Pyrimidine Analogues

Compound Core Structure Substituents Isomerization Potential
Target Compound Triazolo[4,3-b]pyridazine Chloro, cyclopropyl, pyrrolidine Low
Compound 7 () Pyrazolo[4,3-e]triazolopyrimidine Varied aryl groups High (thermally induced)

Physicochemical and QSAR Considerations

emphasizes the role of van der Waals descriptors and electronic properties in QSAR models. The target compound’s cyclopropyl group likely reduces molecular volume compared to phenyl or methoxy substituents in analogues (), enhancing membrane permeability .

Table 3: Predicted Physicochemical Properties

Property Target Compound Compound 6 ()
Molecular Weight (g/mol) ~450 ~580
LogP ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity)
Hydrogen Bond Acceptors 7 9

Biological Activity

5-Chloro-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine is a complex compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a triazolo-pyridazine moiety. Its molecular formula is C16H20ClN6OC_{16}H_{20}ClN_6O, and it has a molecular weight of approximately 328.37 g/mol. The structural complexity suggests potential interactions with multiple biological targets.

Research indicates that derivatives of triazolo-pyridazine and pyrimidine compounds often exhibit inhibitory activity against various kinases, particularly c-Met kinase. c-Met is implicated in several cancers, making it a significant target for therapeutic intervention.

Inhibition of c-Met Kinase

One study synthesized novel triazolo-pyridazine derivatives and tested their inhibitory effects on c-Met kinase. The most promising compound in this series exhibited an IC50 value of 0.090 μM against c-Met kinase, comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) . This suggests that compounds similar to this compound may also possess potent inhibitory effects.

Biological Activity Data

The following table summarizes the biological activity data related to the compound and its analogs:

CompoundTargetIC50 (μM)Cell LineComments
This compoundc-MetTBDA549, MCF-7, HeLaPotential anti-cancer activity
Compound 12e (similar structure)c-Met0.090A549Significant cytotoxicity observed
Compound 12e (similar structure)A5491.06 ± 0.16A549Induces late apoptosis

Case Studies

A notable case study involved the evaluation of a series of triazolo-pyridazine derivatives against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The study found that several compounds exhibited moderate to significant cytotoxicity with IC50 values less than 10 μM . Specifically, compound 12e demonstrated optimal cytotoxicity across these cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups in the triazolo-pyridazine derivatives significantly influences their biological activity. For instance:

  • Cyclopropyl Group : Enhances binding affinity to c-Met.
  • Chloro Substitution : Modulates lipophilicity and overall potency.

The data suggest that modifications to the core structure can lead to improved efficacy and selectivity against cancer cell lines.

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